3-Heptenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

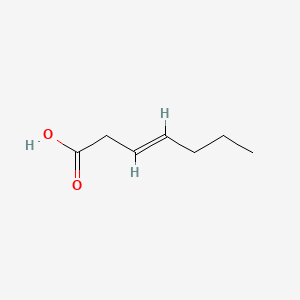

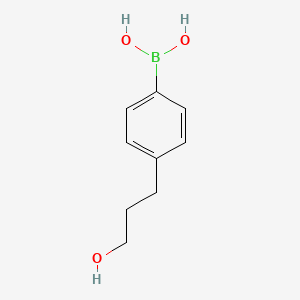

3-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid with a double bond located at the third carbon atom in the heptane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Heptenoic acid can be synthesized through several methods. One common approach involves the oxidation of heptanal using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction proceeds via the formation of heptanal, which is further oxidized to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the pyrolysis of ricinoleic acid, which is derived from castor bean oil. The process involves the pyrolysis of methyl ricinoleate to produce heptanal, which is then oxidized to form this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Heptenoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptanoic acid.

Reduction: It can be reduced to form heptanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Heptanoic acid.

Reduction: Heptanol.

Substitution: Halogenated heptenoic acids.

Aplicaciones Científicas De Investigación

3-Heptenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: It is employed in the production of esters, which are used as fragrances and flavoring agents.

Mecanismo De Acción

The mechanism of action of 3-Heptenoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Heptanoic acid: A saturated analog of 3-Heptenoic acid with no double bond.

6-Heptenoic acid: An isomer with the double bond located at the sixth carbon atom.

5-Hexenoic acid: A shorter chain analog with a double bond at the fifth carbon atom.

Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical reactivity and biological activity compared to its saturated and isomeric counterparts .

Propiedades

Número CAS |

29901-85-7 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

hept-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9) |

Clave InChI |

BCYXFRMDZWKZSF-UHFFFAOYSA-N |

SMILES |

CCCC=CCC(=O)O |

SMILES isomérico |

CCC/C=C\CC(=O)O |

SMILES canónico |

CCCC=CCC(=O)O |

| 29901-85-7 | |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-heptenoic acid in the context of insect pheromones?

A1: this compound, specifically its (E)-3-methyl-2-heptenoic acid isomer [(Z)-3-methyl-2-heptenoic acid is also present, though less effective], acts as a key component of the sex pheromone in Callosobruchus subinnotatus (a type of beetle). [] This pheromone, particularly when formulated with a specific ratio of its components, attracts males of the species, playing a crucial role in their mating behavior. [] Interestingly, while Callosobruchus maculatus (cowpea weevil) responds to this pheromone, C. subinnotatus does not respond to the C. maculatus pheromone, suggesting species-specific pheromone recognition. [] This specificity is likely due to the presence of (Z)-3-methyl-3-heptenoic acid in the C. maculatus pheromone, potentially acting as an antagonist for C. subinnotatus. []

Q2: How does this compound contribute to the aroma profile of cooked seafood?

A3: While not directly identified as a key odorant in the studies provided, (E)-3-heptenoic acid was found in both blanched and fried prawn meat (Litopenaeus vannamei). [] Although not among the strongest odorants in the overall aroma profile, its presence, along with other identified compounds, contributes to the complex flavor profile of cooked prawns. [] This highlights the nuanced interplay of various volatile compounds in shaping the sensory experience of food.

Q3: Has this compound been explored in the context of pharmaceutical research?

A4: While the provided studies do not directly focus on pharmaceutical applications of this compound, a structurally related compound, 4-arylthiophene-3-heptenoic acid, was synthesized and evaluated as a potential HMG-CoA reductase inhibitor. [] This enzyme plays a critical role in cholesterol biosynthesis, making it a target for developing cholesterol-lowering drugs. [] Although the specific activity of the synthesized compound isn't detailed in the abstract, this research direction underscores the potential of exploring this compound derivatives for pharmaceutical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)

![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)